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Proposed Total Synthesis of Massarilactone H: An Application Note

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Compound of Interest		
Compound Name:	Massarilactone H	
Cat. No.:	B1263786	Get Quote

Abstract

Massarilactone H is a polyketide natural product that has been identified as a neuraminidase inhibitor with an IC50 of 8.18 μM, and it has also demonstrated moderate cytotoxicity against several human cancer cell lines, including A549 (lung), Hs683 (brain), and SKMEL-28 (melanoma) with IC50 values of 32.9, 31.5, and 35.2 μM, respectively[1][2]. To date, a total synthesis of Massarilactone H has not been reported in the scientific literature. This document outlines a detailed, albeit hypothetical, total synthesis route for Massarilactone H. The proposed strategy is founded on well-established synthetic methodologies for the construction of its core structural features: a functionalized decalin ring system and an α,β -unsaturated δ-lactone. The key transformations in this proposed synthesis include a stereoselective intramolecular Diels-Alder (IMDA) reaction to form the decalin core and a ring-closing metathesis (RCM) reaction to construct the lactone moiety.

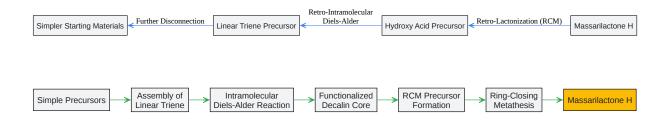
Introduction

Massarilactone H belongs to the massarilactone family of polyketides, which are known for their diverse biological activities. The neuraminidase inhibitory activity of **Massarilactone H** makes it an interesting target for further investigation in the context of antiviral drug development. A robust total synthesis would not only provide access to the natural product for more extensive biological evaluation but also open avenues for the synthesis of analogs with potentially improved therapeutic properties. The proposed synthetic route is designed to be convergent and stereocontrolled, addressing the key stereochemical challenges presented by the target molecule.



Retrosynthetic Analysis

The proposed retrosynthetic analysis for **Massarilactone H** is depicted below. The primary disconnection is at the ester linkage of the lactone, leading to a hydroxy acid precursor. Further disconnection of the decalin core via a retro-intramolecular Diels-Alder reaction reveals a linear triene precursor. This precursor can be assembled from simpler, commercially available starting materials.



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References

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- 2. Studies of intramolecular Diels—Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems [agris.fao.org]
- To cite this document: BenchChem. [Proposed Total Synthesis of Massarilactone H: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263786#total-synthesis-route-for-massarilactone-h]

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